molecular formula C21H21N3O4 B4013583 2-nitrostrychnidin-10-one

2-nitrostrychnidin-10-one

Cat. No.: B4013583
M. Wt: 379.4 g/mol
InChI Key: PUIXISQSCVEHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrostrychnidin-10-one is a chemical compound that belongs to the family of strychnine alkaloids. It is a potent neurotoxin and has been studied extensively for its potential use in scientific research.

Scientific Research Applications

1. Nitro Compounds in Biosynthesis and Biological Activities

Nitro compounds, including 2-nitrostrychnidin-10-one, are generally associated with synthetic applications but have significant biological activities. They are found in various natural products displaying remarkable biological activities, including antibiotics and antifungal agents. The study of these compounds extends to exploring their biosynthetic pathways and their role in natural ecosystems, as well as their potential therapeutic applications (Winkler & Hertweck, 2007).

2. Nitro Compounds in Pharmacokinetics

The pharmacokinetics of nitro compounds, such as their metabolism, absorption, and excretion, are critical for understanding their therapeutic potential and safety profile. This area of research involves examining how these compounds behave in biological systems, both in animal models and humans. It can provide insight into how they might be developed as pharmaceuticals and the possible implications of their use in clinical settings (Fazzari et al., 2017).

3. Environmental Impact and Degradation

The impact of nitro compounds on the environment, particularly their persistence and degradation, is another area of significant research. Understanding the environmental fate of these compounds, including how they are broken down by microorganisms or other natural processes, is essential for assessing their environmental impact and for developing strategies to manage their presence in ecosystems (Rylott, Lorenz & Bruce, 2011).

4. Development of Novel Therapeutics

Nitro compounds are investigated for their potential in developing novel therapeutics, such as antimicrobial and anticancer agents. This research involves synthesizing new derivatives of nitro compounds and evaluating their efficacy against various diseases. The unique properties of nitro compounds can be leveraged to create drugs with specific pharmacological profiles (Xu et al., 2018)

Properties

IUPAC Name

10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXISQSCVEHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.